molecular formula C12H19F2NO4 B12995173 (1R,2S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid

(1R,2S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid

Cat. No.: B12995173
M. Wt: 279.28 g/mol
InChI Key: ABROJSHVUWCCFG-SFYZADRCSA-N
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Description

(1R,2S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid is a compound that features a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(1R,2S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing their activity. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Amino-5,5-difluorocyclohexane-1-carboxylic acid: Lacks the Boc protecting group.

    (1R,2S)-2-((tert-Butoxycarbonyl)amino)-cyclohexane-1-carboxylic acid: Lacks the fluorine atoms.

Uniqueness

The presence of both the Boc protecting group and the fluorine atoms makes (1R,2S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid unique. The Boc group provides protection during synthesis, while the fluorine atoms can influence the compound’s reactivity and biological activity .

Properties

Molecular Formula

C12H19F2NO4

Molecular Weight

279.28 g/mol

IUPAC Name

(1R,2S)-5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-8-4-5-12(13,14)6-7(8)9(16)17/h7-8H,4-6H2,1-3H3,(H,15,18)(H,16,17)/t7-,8+/m1/s1

InChI Key

ABROJSHVUWCCFG-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC(C[C@H]1C(=O)O)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1C(=O)O)(F)F

Origin of Product

United States

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